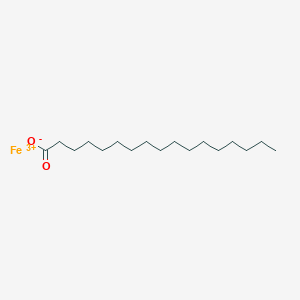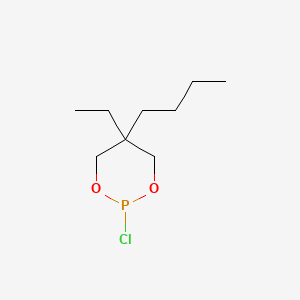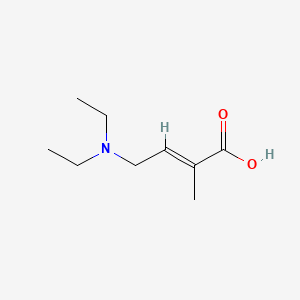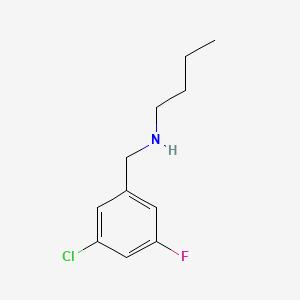
Iron(3+) heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(3+) heptadecanoate can be synthesized through the reaction of iron(III) chloride with heptadecanoic acid in an organic solvent. The reaction typically involves dissolving iron(III) chloride in a suitable solvent, such as ethanol, and then adding heptadecanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Iron(3+) heptadecanoate undergoes various chemical reactions, including:
Oxidation: The iron(III) ion can be reduced to iron(II) under certain conditions.
Substitution: The heptadecanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products:
Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.
Substitution: Ligand exchange reactions yield new iron(III) complexes with different ligands.
Scientific Research Applications
Iron(3+) heptadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of specialized materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of iron(3+) heptadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron(III) ion can undergo reduction to iron(II), which is essential in many biological and chemical processes. The heptadecanoate ligands provide stability to the complex and influence its reactivity.
Comparison with Similar Compounds
Iron(III) acetate: Another iron(III) carboxylate complex with different ligands.
Iron(III) stearate: Similar to iron(3+) heptadecanoate but with stearic acid as the ligand.
Comparison: this compound is unique due to its specific ligand, heptadecanoic acid, which imparts distinct properties compared to other iron(III) carboxylates. Its long-chain fatty acid ligand influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
20174-73-6 |
|---|---|
Molecular Formula |
C17H33FeO2+2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
heptadecanoate;iron(3+) |
InChI |
InChI=1S/C17H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+3/p-1 |
InChI Key |
UUOMRAJBLCOIQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















